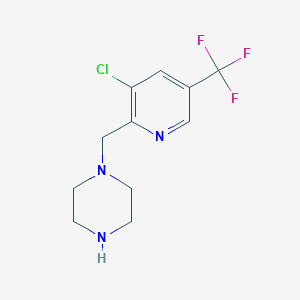

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine

Description

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine is a piperazine derivative featuring a pyridine ring substituted with chlorine and trifluoromethyl groups at the 3- and 5-positions, respectively. This compound serves as a key intermediate in medicinal chemistry, particularly in synthesizing inhibitors targeting bacterial phosphopantetheinyl transferase (e.g., ML267) . Its structural uniqueness lies in the trifluoromethyl group, which enhances lipophilicity and metabolic stability, and the chlorine atom, which influences electronic properties and binding affinity.

Properties

IUPAC Name |

1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]methyl]piperazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClF3N3/c12-9-5-8(11(13,14)15)6-17-10(9)7-18-3-1-16-2-4-18/h5-6,16H,1-4,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVCIEJFKUHKGRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1)CC2=C(C=C(C=N2)C(F)(F)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClF3N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of the Pyridine Intermediate

A key precursor is 3-chloro-2-substituted-5-trifluoromethyl pyridine derivatives. According to patent CN106349159A, a robust industrial method to prepare 3-chloro-2-cyano-5-trifluoromethyl pyridine involves:

- Dissolving 3-chloro-2-R-base-5-trifluoromethyl pyridine in an organic solvent such as dichloromethane or chloroform.

- Adding an activator (e.g., triethylamine, 4-pyrrolidinopyridine, or 4-dimethylaminopyridine) and heating under reflux for 4–6 hours.

- Cooling, filtering, and vacuum drying to isolate an organic salt intermediate.

- Reacting the organic salt with a cyanide source (e.g., potassium cyanide, hydrocyanic acid) in a mixture of solvent and water at 0–80 °C for 2–3 hours.

- Acid-base workup and organic solvent washing to purify the nitrile intermediate.

- Final vacuum distillation under reduced pressure to isolate pure 3-chloro-2-cyano-5-trifluoromethyl pyridine.

This method avoids highly toxic nitrile solvents like acetonitrile, uses low-toxicity solvents (dichloromethane, chloroform), and enables solvent recycling, reducing environmental impact and production costs.

Coupling with Piperazine

The coupling of the pyridine intermediate with piperazine to form 1-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine is generally performed via nucleophilic substitution or reductive amination strategies. A representative procedure from the literature involves:

- Using 1-(3-(trifluoromethyl)phenyl)piperazine as a starting material.

- Employing coupling agents such as 1,1′-thiocarbonyldiimidazole to facilitate the formation of carbothioamide intermediates.

- Conducting the reaction at moderate temperatures (around 40 °C) to ensure selective substitution at the pyridine 2-position.

- Purification by crystallization or chromatographic methods.

This approach allows the synthesis of a library of related compounds by varying the pyridylamine derivatives, demonstrating versatility.

Detailed Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Notes |

|---|---|---|---|---|---|

| Pyridine activation | 3-chloro-2-R-5-trifluoromethyl pyridine + activator (triethylamine, DMAP) | Dichloromethane, chloroform, etc. | Reflux (40-60 °C) | 4-6 h | Activator molar ratio 1:1 to 3:1; solvent volume 15-25 mL/g substrate |

| Cyanide substitution | Organic salt + cyanide (KCN, HCN, etc.) + water | Dichloromethane or chloroform + water | 0-80 °C | 2-3 h | Cyanide molar ratio 1-1.5:1; solvent:water volume ratio 2-10:1 |

| Workup | Acidification (pH 2-4), washing to pH 6-7 | Water | Ambient | - | Separation of organic and aqueous layers; solvent recycling |

| Distillation | Vacuum distillation | - | 70-120 °C (vacuum 2 mmHg) | - | Isolates pure nitrile intermediate |

| Coupling with piperazine | Pyridine intermediate + piperazine + coupling agent (e.g., thiocarbonyldiimidazole) | Suitable solvent (e.g., DMSO-d6 for NMR studies) | ~40 °C | Minutes to hours | Moderate yields; conditions optimized for selectivity |

Analytical Data Supporting Synthesis

- NMR Spectroscopy : ^1H NMR and ^13C NMR confirm the chemical environment of the pyridine and piperazine protons and carbons, with characteristic shifts for trifluoromethyl and chloro substituents.

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and formula, e.g., calculated m/z for C11H13ClF3N3 matches found values closely.

- Chromatographic Purity : Retention times and purity assessed by HPLC or LC-MS methods ensure product integrity.

Summary Table of Key Preparation Methods

| Method | Starting Materials | Key Reagents | Solvents | Advantages | Limitations |

|---|---|---|---|---|---|

| Cyanide substitution method (Patent CN106349159A) | 3-chloro-2-R-5-trifluoromethyl pyridine | Activators (triethylamine, DMAP), cyanide salts | Dichloromethane, chloroform, water | Low toxicity solvents, solvent recycling, industrial scalability | Requires careful handling of cyanide, multi-step workup |

| Thiocarbonyldiimidazole-assisted coupling | 4-methylpyridin-2-amine, 1-(3-(trifluoromethyl)phenyl)piperazine | 1,1′-thiocarbonyldiimidazole | DMSO-d6 or other polar solvents | Mild conditions, library synthesis possible | Moderate yields, requires purification |

Research Findings and Industrial Relevance

- The use of low-toxicity solvents and recyclable processes aligns with green chemistry principles.

- The coupling methods enable the synthesis of analogues for biological screening, important for drug discovery.

- The nitrile intermediate preparation method improves yield and reduces hazardous waste compared to older methods using heavy metals or toxic solvents.

- Industrial patents emphasize process safety and cost-effectiveness, essential for scale-up.

Chemical Reactions Analysis

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine undergoes various types of chemical reactions, including:

Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding N-oxides or reduction to remove the chloro group.

Coupling Reactions: It can participate in coupling reactions with other aromatic compounds to form more complex structures.

Common reagents used in these reactions include bases like sodium hydride, oxidizing agents like hydrogen peroxide, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various chemical reactions, including:

- Substitution Reactions : The chloro group can be replaced by nucleophiles.

- Oxidation and Reduction : It can undergo oxidation to form N-oxides or reduction to remove functional groups.

- Coupling Reactions : It can participate in coupling reactions to form more complex structures.

These properties make it valuable in synthetic organic chemistry.

Biology

Research indicates that 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine exhibits potential biological activities. Studies have focused on its:

- Antimicrobial Properties : Investigations suggest effectiveness against various microbial strains.

- Anticancer Activities : Preliminary studies indicate potential in inhibiting cancer cell proliferation through specific biochemical pathways.

The compound's interaction with spectrin-like proteins may influence the cytoskeleton structure in certain organisms, further supporting its biological significance .

Medicine

Ongoing research is exploring the therapeutic potential of this compound in treating various diseases. Its unique chemical structure allows it to interact with biological targets, making it a candidate for drug development. The focus areas include:

- Targeted Drug Delivery : Its ability to modify biological pathways may enhance drug delivery systems.

- Therapeutic Agents : Studies are underway to evaluate its efficacy as a treatment for conditions such as cancer and infectious diseases .

Industrial Applications

In industry, this compound is utilized as a building block in the synthesis of agrochemicals and pharmaceuticals. Its chemical properties make it suitable for developing new materials with specific functionalities, contributing to advancements in material science and chemical engineering .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound:

- Antimicrobial Efficacy : A study demonstrated that the compound exhibited significant antimicrobial activity against Gram-positive bacteria, suggesting its potential use as an antimicrobial agent.

- Cancer Cell Proliferation Inhibition : Research showed that the compound could inhibit the proliferation of specific cancer cell lines, indicating its potential as an anticancer drug.

These case studies underscore the compound's versatility and potential impact across multiple scientific domains.

Mechanism of Action

The mechanism of action of 1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Analogues

1-[6-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazine (CAS 132834-56-1)

- Molecular Formula : C₁₀H₁₁ClF₃N₃

- Key Differences : The pyridine ring lacks a methylene-linked piperazine group; instead, piperazine is directly attached to the pyridine at position 2.

- Applications : Primarily studied for serotonin receptor interactions but lacks direct cytotoxic or antimicrobial data .

1-(3-Chloropyridin-2-yl)piperazine Dihydrochloride

- Structure : Piperazine is directly attached to 3-chloropyridine without the trifluoromethyl group.

1-(m-Trifluoromethylphenyl)piperazine (TFMPP)

Pharmacological and Functional Comparisons

Receptor Binding Profiles

- Target Compound: Limited direct receptor binding data, but its structural analogues like TFMPP show high 5-HT₁B/₁C affinity (Ki = 65-fold selectivity) .

- 1-(4-Chlorobenzhydryl)piperazine Derivatives : Exhibit cytotoxicity (IC₅₀ < 10 µM in liver cancer cells) but lack serotonin receptor activity .

- Spiperone and Mianserin : Reference compounds with 5-HT₂A affinity (Ki = 21–2584 nM), highlighting divergent receptor selectivity compared to the target compound .

Cytotoxic Activity

- Target Compound: Not directly tested, but derivatives like ML267 show bacterial growth inhibition .

- 1-(4-Substitutedbenzoyl)-4-(4-chlorobenzhydryl)piperazine (5a–g) : Potent against multiple cancer lines (e.g., HEPG2, MCF7) with time-dependent stability .

Biological Activity

Overview

1-(3-Chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine is a compound characterized by the presence of a piperazine ring substituted with a pyridine moiety, which includes chloro and trifluoromethyl groups. This unique structure suggests potential biological activities, particularly in antimicrobial and anticancer domains.

The biological activity of this compound is primarily linked to its interaction with spectrin-like proteins in the cytoskeleton of oomycetes, which may influence cellular structure and function. The compound's mechanism may involve non-covalent interactions such as hydrogen bonding and pi-stacking, affecting various biochemical pathways.

Biological Activity

Research indicates that this compound exhibits significant biological activities:

- Antimicrobial Activity : Studies have shown that derivatives of this compound can enhance the activity of defense enzymes in plants, indicating potential antiviral properties. For example, certain derivatives demonstrated effective curative and protective activities against Cucumber Mosaic Virus (CMV) with protective values exceeding those of standard treatments .

- Anticancer Properties : The compound's structural similarities to other bioactive molecules suggest potential anticancer effects. It may inhibit specific cancer cell lines, although detailed studies are still required to establish efficacy and mechanisms.

Case Studies

- Antiviral Activity : A study synthesized 27 novel trifluoromethyl pyridine piperazine derivatives, some of which showed excellent antiviral activities against Tobacco Mosaic Virus (TMV) and CMV. The protective activity of one derivative was recorded at an EC50 value of 347.8 μg/mL, indicating its potential as a plant activator for controlling viruses .

- Biochemical Pathways : The compound has been implicated in enhancing the activities of superoxide dismutase (SOD), polyphenol oxidase (PPO), and phenylalanine ammonialyase (PAL), which are crucial in plant defense mechanisms .

Table 1: Comparative Antiviral Activities of Selected Derivatives

| Compound | Protective Activity (%) | EC50 (μg/mL) |

|---|---|---|

| A1 | 64.1 | 500 |

| A3 | 61.0 | 500 |

| A16 | 58.0 | 347.8 |

| NNM | 44.2 | 359.64 |

Table 2: Mechanism Insights

| Mechanism | Details |

|---|---|

| Interaction | Non-covalent interactions with proteins |

| Pathways | Involvement in antioxidant enzyme activation |

| Cellular Impact | Potential alteration of cytoskeletal dynamics |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-(3-chloro-5-trifluoromethyl-pyridin-2-ylmethyl)-piperazine, and what coupling reagents are typically employed?

- Methodology : The compound is synthesized via amide bond formation using coupling reagents like HOBt (hydroxybenzotriazole) and TBTU (tetramethyluronium tetrafluoroborate) in anhydrous DMF (dimethylformamide) with NEt₃ (triethylamine) as a base. For example, 1-(3-chloro-5-trifluoromethyl-pyridin-2-yl)piperazine reacts with carboxylic acid derivatives (e.g., thiophene-substituted acids) under these conditions, followed by purification via silica gel chromatography .

Q. How is the molecular structure of this compound validated, and what analytical techniques are critical for characterization?

- Methodology : Structural confirmation relies on NMR spectroscopy (¹H, ¹³C, and ¹⁹F), high-resolution mass spectrometry (HRMS) , and X-ray crystallography . For instance, the molecular formula C₁₀H₁₁ClF₃N₃ is confirmed via HRMS, while NMR resolves substituent positions (e.g., trifluoromethyl and chloro groups on the pyridine ring) .

Q. What preliminary biological assays are used to evaluate its pharmacological potential?

- Methodology : Receptor binding assays (e.g., 5HT₂ and α-adrenergic receptors) assess affinity and selectivity. In vitro models (e.g., vascular tissue preparations) and in vivo studies in hypertensive rats (SHR) are employed to correlate receptor antagonism with functional outcomes like blood pressure modulation .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of derivatives, and what variables influence efficiency?

- Methodology : Yield optimization involves adjusting stoichiometry (e.g., 1.2–1.5 equiv. of acid derivatives), solvent choice (anhydrous DMF vs. dichloromethane), and catalyst systems (e.g., CuSO₄/Na-ascorbate for click chemistry). For example, TLC monitoring and iterative solvent extraction (ethyl acetate/water) improve purity .

Q. How can contradictions in receptor binding data (e.g., 5HT₂ vs. α-adrenergic affinity) be resolved?

- Methodology : Use competitive radioligand displacement assays to quantify IC₅₀ values for both receptors. Cross-validate with ex vivo functional assays (e.g., serotonin-induced vasoconstriction vs. methoxamine-mediated α-receptor activation) to distinguish direct antagonism from off-target effects .

Q. What computational strategies are effective for predicting its interaction with bacterial targets like phosphopantetheinyl transferase (PPTase)?

- Methodology : Molecular docking (e.g., AutoDock Vina) and MD simulations model binding to Sfp-PPTase active sites. Focus on key residues (e.g., His⁷⁵, Asp¹⁰⁷) to rationalize inhibitory potency (IC₅₀ < 1 µM) and selectivity over human orthologs .

Q. How do thermodynamic parameters inform its coordination chemistry with transition metals?

- Methodology : Potentiometric titrations in aqueous media determine stability constants (logβ) for metal complexes (e.g., Pr³⁺, Pd²⁺). Pair with UV-Vis spectroscopy and cyclic voltammetry to assess ligand field effects and redox behavior .

Q. What ADME (Absorption, Distribution, Metabolism, Excretion) profiling methods are relevant for preclinical development?

- Methodology : HPLC-MS/MS quantifies plasma/tissue concentrations in pharmacokinetic studies. Microsomal stability assays (e.g., human liver microsomes) evaluate metabolic clearance, while Caco-2 cell monolayers predict intestinal permeability .

Q. How does structural modification (e.g., pyridine substitution) alter antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA)?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.